molecular formula C18H14N2O5 B12000501 Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B12000501
M. Wt: 338.3 g/mol
InChI Key: ZXJQKFSACBTQRW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical and medicinal chemistry. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the acylation of methyl anthranilate with a suitable acyl chloride, followed by cyclization to form the quinoline core. The reaction conditions often require the use of bases such as sodium methoxide in methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the benzoate ester group.

    2-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 2-position.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.

Uniqueness

Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester group enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-7-3-5-9-13(11)20-17(23)14-15(21)10-6-2-4-8-12(10)19-16(14)22/h2-9H,1H3,(H,20,23)(H2,19,21,22)

InChI Key

ZXJQKFSACBTQRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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